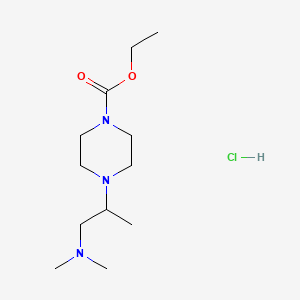![molecular formula C10H22BrN2+ B14695932 Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide CAS No. 33529-04-3](/img/structure/B14695932.png)
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is a quaternary ammonium compound with the molecular formula C10H26N2+2. This compound is known for its unique structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide typically involves the reaction of trimethylamine with a suitable alkyne precursor. The reaction conditions often require a solvent such as acetonitrile or methanol and a catalyst to facilitate the formation of the quaternary ammonium structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: This compound is employed in studies involving cell membrane permeability and ion transport.
Industry: It is used in the formulation of certain industrial cleaners and disinfectants.
Mecanismo De Acción
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide involves its interaction with cell membranes and ion channels. The compound’s quaternary ammonium groups facilitate its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in both biological and medical research.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-[4-(2-oxocyclopentyl)but-2-ynyl]azanium
- 3-hydroxy-4-(trimethylazaniumyl)butanoate
- (2EZ)-4-(Trimethylazaniumyl)but-2-enoic Acid Chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is unique due to its specific structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. This structure imparts distinct chemical properties, such as high solubility in water and the ability to form stable quaternary ammonium salts. These properties make it particularly useful in applications requiring strong ionic interactions and membrane permeability studies.
Propiedades
Número CAS |
33529-04-3 |
|---|---|
Fórmula molecular |
C10H22BrN2+ |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2.BrH/c1-11(2,3)9-7-8-10-12(4,5)6;/h9-10H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
VNEYIZYLYNGDRU-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC#CC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)

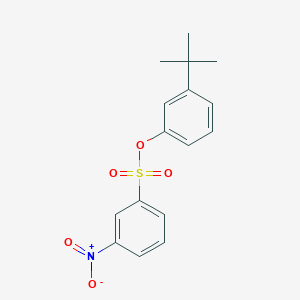
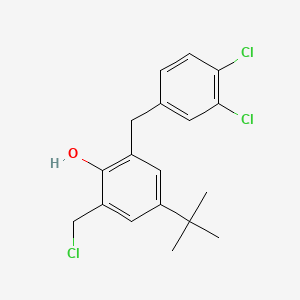

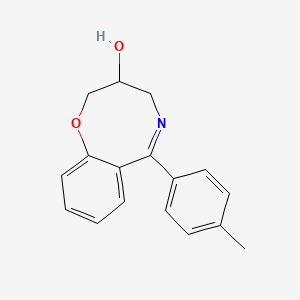
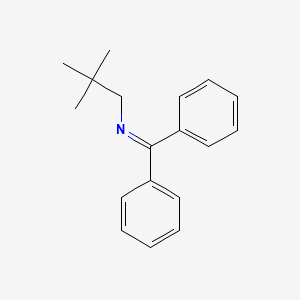

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

